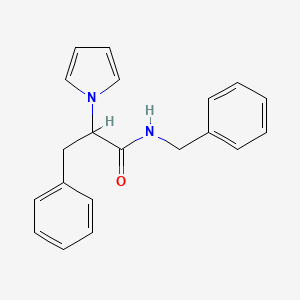

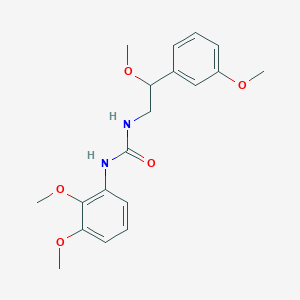

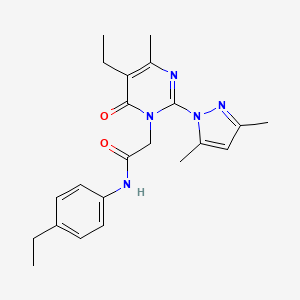

![molecular formula C18H22N2O4 B2647590 6-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-indole-2-carboxamide CAS No. 1902956-09-5](/img/structure/B2647590.png)

6-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-indole-2-carboxamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals, and a dioxin ring, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a dioxin ring, and a carboxamide group. The exact three-dimensional structure would depend on the specific arrangement of these groups and the presence of any chiral centers .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and dioxin rings, as well as the carboxamide group. The indole ring is known to undergo electrophilic substitution, while the dioxin ring might be susceptible to oxidation or reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications

Alzheimer's Disease Treatment

6-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-indole-2-carboxamide has been investigated for its potential in treating Alzheimer's disease. Research indicates its effectiveness in inhibiting histone deacetylase 6 (HDAC6), leading to decreased levels of phosphorylation and aggregation of tau proteins. This compound shows promise in ameliorating impaired learning and memory symptoms associated with Alzheimer's and can cross the blood-brain barrier after oral administration (Lee et al., 2018).

Anti-Inflammatory and Analgesic Properties

This compound has shown potential as an anti-inflammatory and analgesic agent. In a study, novel derivatives of this compound exhibited significant inhibitory activity on cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2), demonstrating analgesic and anti-inflammatory activities. These findings suggest its potential for development into drugs targeting inflammation and pain relief (Abu‐Hashem et al., 2020).

Cell Adhesion Inhibition

Research has also explored its role in inhibiting cell adhesion. Compounds similar to 6-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-indole-2-carboxamide have been effective in decreasing the adherence of neutrophils to activated endothelial cells. This is achieved by inhibiting the upregulation of adhesion molecules such as E-selectin, ICAM-1, and VCAM-1 on the surface of the endothelium. This inhibition suggests potential applications in treating various inflammatory conditions (Boschelli et al., 1995).

Serotonin-3 (5-HT3) Receptor Antagonism

The compound has been examined for its affinity to serotonin-3 (5-HT3) receptors. Structural modifications of related compounds have led to the development of potent 5-HT3 receptor antagonists, indicating the potential for this compound in modulating serotonin levels, which could be beneficial in treating disorders related to serotonin dysregulation (Kuroita et al., 1996).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-22-13-4-2-11-8-15(20-14(11)10-13)18(21)19-12-3-5-16-17(9-12)24-7-6-23-16/h2,4,8,10,12,16-17,20H,3,5-7,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQCVJXJNHOMRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCC4C(C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-indole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2647514.png)

![(1S,12Z)-Spiro[10-oxa-2,17-diazatricyclo[15.2.1.04,9]icosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2647515.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2647517.png)

![N-[(2,6-Dimethyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2647519.png)

![N-[(1-Methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2647523.png)

![tert-Butyl 6-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2647524.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2647526.png)

![(Z)-ethyl 2-((3-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2647529.png)